molecular formula C19H16N4O2 B2364920 5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide CAS No. 2034617-09-7

5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide

Cat. No.: B2364920
CAS No.: 2034617-09-7
M. Wt: 332.363
InChI Key: QLHHKCBCNOTRPO-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide has been studied for various scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide typically involves multi-step reactions that include the formation of the imidazo[1,2-a]pyridine core, followed by functionalization at various positions. Common synthetic approaches include:

    Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.

    Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.

    Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: Reduction reactions involve the gain of electrons and a decrease in oxidation state.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide is unique due to its specific structural features, which contribute to its high potency and selectivity in targeting specific enzymes and receptors. Its combination of an imidazo[1,2-a]pyridine core with an isoxazole ring enhances its biological activity and makes it a valuable compound for drug development .

Properties

IUPAC Name

5-methyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-12-6-5-9-23-11-17(20-18(12)23)14-7-3-4-8-15(14)21-19(24)16-10-13(2)25-22-16/h3-11H,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHHKCBCNOTRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=NOC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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